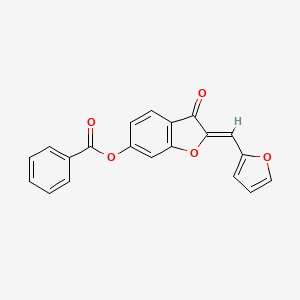

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate, also known as FOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOB is a synthetic compound that belongs to the class of benzofuran derivatives.

Scientific Research Applications

Synthesis and Chemical Reactions

- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is involved in various chemical synthesis processes. For instance, 3-Oxo-2,3-dihydrobenzofuran reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxypropenoate to yield compounds as mixtures of Z and E isomers (J. Mérour & F. Cossais, 1991). Additionally, it is used in the synthesis of pyran derivatives (J. S. Hastings et al., 1975).

Conversion into Other Heterocycles

- This compound is also pivotal in the conversion into other heterocycles such as oxazinone and pyrimidinone derivatives. This conversion is facilitated by synthesizing a derivative and then undergoing thermolysis or base-catalyzed decomposition (A. Hashem et al., 2017).

Pharmacological Evaluation

- In the field of pharmacology, analogues of this compound, like 3-(azolylmethylene)-2,3-dihydrobenzo[b]furan-2-ones, have been synthesized and evaluated as potential inhibitors of angiogenesis. These compounds show significant antiangiogenic activity (Emmanuelle Braud et al., 2003).

Material Science Applications

- In material science, derivatives of this compound are utilized in the synthesis of furan-2-ylacetates and benzofuran derivatives. This involves cyclization reactions and a "cyclization/dehydrogenation" strategy, showcasing its versatility in creating various organic compounds (Esen Bellur & P. Langer, 2005).

Catalytic and Chemical Transformations

- The compound plays a role in catalytic and chemical transformations, such as the formation of benzofuran derivatives from furan ring opening and benzofuran ring closure reactions (A. Gutnov et al., 1999).

Bio-based Material Development

- In developing bio-based materials, benzoxazine monomers derived from components like this compound have been synthesized and investigated for copolymerization, indicating their potential in creating sustainable polymeric materials (CaiFei Wang et al., 2012).

properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-16-9-8-15(24-20(22)13-5-2-1-3-6-13)12-17(16)25-18(19)11-14-7-4-10-23-14/h1-12H/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJCRDHNJBPXAW-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)